molecular formula C18H17ClIN3S B2524085 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea CAS No. 847389-49-5

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea

Cat. No.: B2524085
CAS No.: 847389-49-5
M. Wt: 469.77
InChI Key: TZOHPCHKGCXXJE-UHFFFAOYSA-N
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Description

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea is a strategically designed small molecule recognized in scientific research for its potent and selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). VEGFR-2 is the primary mediator of angiogenesis , the process of new blood vessel formation, which is a critical target in oncology and other pathologies. This compound functions by competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking the receptor's autophosphorylation and subsequent downstream signaling pathways. This inhibition disrupts fundamental cellular processes in endothelial cells, including proliferation, migration, and survival, ultimately leading to the suppression of new blood vessel growth. The core research value of this thiourea derivative lies in its application as a chemical tool for probing angiogenic mechanisms in vitro and in vivo. Researchers utilize it to investigate the role of VEGFR-2 signaling in various cancer models, to study pathological angiogenesis in diseases like age-related macular degeneration, and to evaluate the therapeutic potential of anti-angiogenic strategies. Its specific structural features contribute to its binding affinity and selectivity, making it a valuable compound for foundational research in cell biology and for the preclinical development of novel targeted therapies.

Properties

IUPAC Name

1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-iodophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClIN3S/c1-11-15(16-10-12(19)2-7-17(16)22-11)8-9-21-18(24)23-14-5-3-13(20)4-6-14/h2-7,10,22H,8-9H2,1H3,(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOHPCHKGCXXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCNC(=S)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClIN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The specific mechanism of action, target, and biochemical pathways of an indole derivative would depend on its specific structure and functional groups. For example, some indole derivatives might interact with specific receptors or enzymes, leading to changes in cellular signaling pathways and resulting in their observed biological effects .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on the specific properties of the compound, such as its solubility, stability, and molecular size. These properties can influence the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

The result of action and action environment would also be specific to the compound and its biological targets. For example, a compound might induce cell death in cancer cells, or it might inhibit the replication of a virus. The action environment, including factors like pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .

Biological Activity

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea is a compound that belongs to the thiourea class, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, including its anticancer, antimicrobial, and antioxidant properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

  • Molecular Formula : C25H25ClN4OS
  • Molecular Weight : 465.0102 g/mol
  • CAS Number : 6240-83-1

Anticancer Activity

Thiourea derivatives have shown promising anticancer properties. The compound in focus has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.

Key Findings :

  • In studies, thiourea derivatives exhibited IC50 values ranging from 1.29 to 20 µM against different cancer types, including breast, pancreatic, and prostate cancers .
  • A specific study highlighted that the compound could inhibit cancer cell growth by targeting angiogenesis pathways and modulating cancer cell signaling .
Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)1.29Induction of apoptosis and cell cycle arrest
LNCaP (Prostate Cancer)3.00Inhibition of angiogenesis
PANC-1 (Pancreatic)14.00Modulation of signaling pathways

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Thiourea derivatives generally exhibit broad-spectrum antibacterial and antifungal activity.

Key Findings :

  • Research indicates that certain thioureas can inhibit the growth of pathogenic bacteria, showing effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Antioxidant Activity

Thiourea compounds are known for their ability to scavenge free radicals, contributing to their antioxidant properties.

Key Findings :

  • The compound demonstrated a high reducing potential in assays measuring DPPH and ABTS radical scavenging activity, with IC50 values indicating strong antioxidant capacity .
Assay Type IC50 (µg/mL)
DPPH Radical Scavenging45
ABTS Radical Scavenging52

Case Studies

Several studies have focused on the biological implications of thiourea derivatives:

  • Study on Anticancer Activity :
    • A study conducted on various thiourea derivatives revealed that those with indole moieties exhibited enhanced anticancer activity due to their ability to interact with specific molecular targets involved in tumor progression .
  • Research on Antimicrobial Properties :
    • Another research effort evaluated a series of thioureas against a panel of bacteria and fungi, confirming their potential as effective antimicrobial agents .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that thiourea derivatives, including 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea, exhibit potent antimicrobial properties. A study evaluated various derivatives against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Key Findings :
    • The compound showed significant inhibition against Staphylococcus aureus and other Gram-positive cocci.
    • Minimum inhibitory concentration (MIC) values ranged from 6.25 to 25 µg/mL for effective strains .
CompoundTarget BacteriaMIC (µg/mL)
Thiourea DerivativeS. aureus6.25
Thiourea DerivativeE. coli12.5

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against HIV. In a study assessing various indole-derived thioureas, the compound demonstrated notable activity against HIV-1 strains.

  • Key Findings :
    • The compound inhibited viral replication in vitro with effectiveness against both wild-type and mutant strains of HIV .
Virus TypeIC50 (µM)
HIV-10.5

Anticancer Potential

In addition to its antimicrobial and antiviral properties, this compound has shown promise in cancer research. Its structure allows it to interact with various biological targets involved in cancer progression.

  • Key Findings :
    • The compound exhibited selective cytotoxicity against cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer).
    • Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways .
Cell LineIC50 (µM)
A54910
MCF715

Chemical Reactions Analysis

General Chemical Reactions of Thiourea Derivatives

Thiourea derivatives are involved in various chemical reactions due to their nucleophilic sulfur center and the ability to form multiple bonds with different functional groups.

2.1. Condensation Reactions

Thioureas can condense with carbonyl compounds to form heterocyclic rings. For example, thiourea reacts with β-dicarbonyl compounds to form pyrimidine derivatives through condensation and cyclization reactions .

2.2. Oxidation Reactions

Thiourea can undergo oxidation to form disulfides, elemental sulfur, and sulfate ions, depending on the oxidizing agent used . This property might be relevant for the synthesis of more complex molecules from thiourea derivatives.

2.3. Metal Complexation

Thiourea derivatives are known to form complexes with metals, acting as ligands. These complexes exhibit various biological activities and can be used in materials science .

Potential Chemical Reactions of 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea

Given the structure of 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea , potential chemical reactions could include:

  • Metal Complexation : The sulfur atom in the thiourea moiety could act as a ligand to form complexes with metals, potentially exhibiting biological or catalytic activities.

  • Oxidation : Similar to other thioureas, this compound might undergo oxidation to form disulfides or other sulfur-containing products.

  • Condensation Reactions : It could participate in condensation reactions with carbonyl compounds to form more complex heterocycles.

Data Tables and Research Findings

Property Description
Structure Thiourea derivatives have a planar structure with a C=S bond, similar to urea but with sulfur instead of oxygen .
Solubility Thiourea is soluble in water (142 g/L at 25°C) .
Reactivity Thioureas are nucleophilic and can form complexes with metals or undergo oxidation .

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural Analogues with Indole Moieties

Below is a comparative analysis of structurally related compounds:

Compound Name Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Biological Activity (Key Findings) Reference
Target Compound : 1-(2-(5-Chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea 5-Cl, 2-Me indole; 4-I-phenyl substituent 465.4 N/A Data limited; structural similarity suggests potential antimicrobial/antitubercular activity
1-(2-(1H-Indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea (21) Unsubstituted indole; 4-I-phenyl substituent ~424.3 N/A Synthesized in 88% yield; no explicit activity reported
1-(2-(1H-Indol-3-yl)ethyl)-3-(3,4-dichlorophenyl)thiourea (6) 3,4-diCl-phenyl substituent 348.3 N/A Inhibits S. aureus topoisomerase IV and DNA gyrase; strong antibacterial activity
1-(4-Iodophenyl)-3-(4-chloro-3-nitrophenyl)thiourea (88) 4-I-phenyl; 4-Cl-3-NO₂-phenyl substituent N/A N/A Antitubercular activity against MDRTB strains (MIC: 2–8 µg/mL)
3-(4-Fluorophenyl)-1-(2-furylmethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea 5-OMe, 2-Me indole; 4-F-phenyl substituent 437.5 N/A Anti-HIV-1 activity (EC₅₀: 5.45 µg/mL); targets HIV-1 reverse transcriptase
Key Observations:
  • Substituent Effects: The presence of electron-withdrawing groups (e.g., Cl, I, NO₂) on the phenyl ring enhances bioactivity. For example, compound 88 (4-iodophenyl with 4-Cl-3-NO₂ substitution) exhibits antitubercular activity, while 6 (3,4-diCl-phenyl) shows potent antibacterial effects .
  • Indole Modifications : Methyl and methoxy groups on the indole ring (e.g., 2-Me, 5-OMe) influence solubility and target interactions. The target compound’s 5-Cl-2-Me indole may improve metabolic stability compared to unsubstituted analogs like 21 .
  • Halogen Impact : Iodine’s bulky size in the target compound and 88 may enhance binding to hydrophobic enzyme pockets, whereas smaller halogens (Cl, F) optimize electronic interactions .
Antibacterial Activity:
  • Compound 6 (3,4-diCl-phenyl) demonstrates superior activity against S.
  • Thioureas with nitro groups (e.g., 5g in : 4-NO₂-phenyl) show moderate activity, suggesting nitro groups may enhance membrane penetration .
Antitubercular Activity:
  • Halogenated thioureas like 88 (MIC: 2–8 µg/mL) are effective against multidrug-resistant Mycobacterium tuberculosis, outperforming standard drugs like isoniazid .
Enzyme Inhibition:
  • The fluorophenyl-furylmethyl derivative () binds HIV-1 reverse transcriptase via hydrogen bonds and π-π interactions, highlighting the role of aromatic substituents in enzyme targeting .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea?

  • Methodological Answer : Synthesis optimization requires precise control of:

  • Temperature : Reactions are typically conducted under reflux (80–120°C) or at room temperature, depending on substrate reactivity .

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) are preferred for thiourea bond formation, while ethanol may be used for purification .

  • Reaction Time : Multi-step syntheses often require 12–48 hours, monitored via TLC or HPLC .

  • Purification : Column chromatography (silica gel) or crystallization in ethanol/water mixtures improves purity (>95%) .

    • Data Table :
ParameterTypical RangeImpact on Yield/Purity
Temperature25°C (RT) to 120°CHigher temps accelerate kinetics but may degrade sensitive groups
SolventDCM, DMF, EthanolDMF enhances solubility; ethanol aids crystallization
Reaction Time12–48 hoursProlonged time increases yield but risks side reactions

Q. How can researchers validate the molecular structure of this compound?

  • Methodological Answer : Use complementary analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms indole, thiourea, and aryl proton environments. For example, the thiourea NH signal appears at δ 9.5–10.5 ppm .
  • HPLC-MS : Determines molecular weight (e.g., [M+H]+ ≈ 512.8 g/mol) and purity (>95%) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline form .

Q. What experimental approaches are used to assess its biological activity?

  • Methodological Answer :

  • In vitro assays : Screen for enzyme inhibition (e.g., kinase or protease assays) at 1–100 µM concentrations. The thiourea group may form hydrogen bonds with active sites .
  • Cell-based studies : Test cytotoxicity (MTT assay) in cancer lines (e.g., HeLa, MCF-7). IC50 values are compared to controls like cisplatin .
  • Molecular docking : Predict binding affinity to targets (e.g., EGFR, Bcl-2) using AutoDock Vina or Schrödinger .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Methodological Answer :

  • Modify substituents : Replace 4-iodophenyl with electron-withdrawing groups (e.g., -NO2) to enhance electrophilicity and target binding .

  • Vary indole substituents : Introduce methyl or methoxy groups at position 2 to improve lipophilicity and membrane permeability .

  • Compare analogs : Use IC50 data from analogs (e.g., fluorophenyl or chlorophenyl derivatives) to identify critical pharmacophores .

    • Data Table :
DerivativeModificationIC50 (µM) vs. Parent Compound
4-Fluorophenyl analogIncreased polarity2.1 vs. 5.8
2-Methoxyindole variantEnhanced solubility3.5 vs. 5.8

Q. What strategies resolve contradictions in reported stability data across studies?

  • Methodological Answer :

  • Controlled stability studies : Replicate degradation tests under standardized conditions (pH 1–14, 25–40°C). For example, the parent compound degrades at pH < 3 due to thiourea hydrolysis .
  • Meta-analysis : Compare HPLC and mass spectrometry data from multiple labs to identify methodological discrepancies (e.g., solvent impurities affecting stability) .
  • Advanced characterization : Use LC-MS/MS to identify degradation products (e.g., indole ring oxidation byproducts) .

Q. How can computational modeling predict its interaction with biological targets?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Simulate binding to kinases (e.g., EGFR) over 100 ns to assess binding mode stability .
  • Quantum mechanics (QM) : Calculate charge distribution on the thiourea group to optimize hydrogen-bonding interactions .
  • ADMET prediction : Use SwissADME to forecast pharmacokinetic properties (e.g., logP ≈ 3.5 suggests moderate blood-brain barrier penetration) .

Q. What challenges arise in formulating this compound for in vivo studies?

  • Methodological Answer :

  • Solubility optimization : Use co-solvents (e.g., PEG-400) or nanoemulsions to address low aqueous solubility (<0.1 mg/mL) .
  • Stability in biological matrices : Monitor plasma stability via LC-MS; ester prodrugs may mitigate rapid hepatic metabolism .
  • Toxicity screening : Conduct acute toxicity tests in rodents (LD50 estimation) before efficacy studies .

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